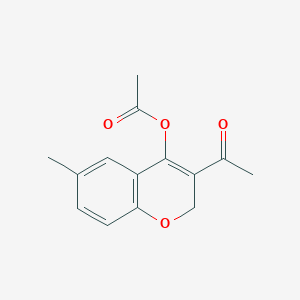

3-Acetyl-6-methyl-2H-1-benzopyran-4-yl acetate

CAS No.: 54013-46-6

Cat. No.: VC15936271

Molecular Formula: C14H14O4

Molecular Weight: 246.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54013-46-6 |

|---|---|

| Molecular Formula | C14H14O4 |

| Molecular Weight | 246.26 g/mol |

| IUPAC Name | (3-acetyl-6-methyl-2H-chromen-4-yl) acetate |

| Standard InChI | InChI=1S/C14H14O4/c1-8-4-5-13-11(6-8)14(18-10(3)16)12(7-17-13)9(2)15/h4-6H,7H2,1-3H3 |

| Standard InChI Key | BAFBPKRGBIOADI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C1)OCC(=C2OC(=O)C)C(=O)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Features

The compound’s IUPAC name, (3-acetyl-6-methyl-2H-chromen-4-yl) acetate, reflects its substitution pattern. The benzopyran core consists of a benzene ring fused to a dihydropyran ring, with functional groups contributing to its reactivity and potential interactions. Key features include:

-

Acetyl group (C=O): Positioned at C3, this electron-withdrawing group influences electronic distribution and hydrogen-bonding capacity.

-

Methyl group (CH3): At C6, this hydrophobic substituent enhances lipid solubility.

-

Acetate ester (OAc): At C4, this group modulates polarity and metabolic stability.

The canonical SMILES representation, CC1=CC2=C(C=C1)OCC(=C2OC(=O)C)C(=O)C, and InChIKey BAFBPKRGBIOADI-UHFFFAOYSA-N provide unambiguous identifiers for database searches.

Table 1: Fundamental Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 54013-46-6 |

| Molecular Formula | |

| Molecular Weight | 246.26 g/mol |

| IUPAC Name | (3-acetyl-6-methyl-2H-chromen-4-yl) acetate |

| SMILES | CC1=CC2=C(C=C1)OCC(=C2OC(=O)C)C(=O)C |

Crystallographic and Conformational Analysis

While no crystallographic data for this specific compound are publicly available, analogous coumarins typically adopt a planar benzopyran core with substituents influencing ring puckering. The dihydropyran ring’s half-chair conformation is stabilized by intramolecular hydrogen bonding between the acetyl oxygen and adjacent hydroxyl or ester groups in related structures.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3-acetyl-6-methyl-2H-1-benzopyran-4-yl acetate likely follows established coumarin derivatization strategies. A plausible route involves:

-

Core Formation: Pechmann condensation of resorcinol derivatives with β-keto esters to construct the benzopyran scaffold.

-

Acetylation: Introduction of the acetyl group via Friedel-Crafts acylation at C3.

-

Esterification: Acetylation of the C4 hydroxyl group using acetic anhydride or acetyl chloride.

While notes that detailed protocols are proprietary, similar methods are documented for substituted coumarins. For example, the Pechmann reaction employs acidic catalysts (e.g., ) to cyclize phenols with β-keto esters, yielding 4-substituted coumarins . Subsequent acylation steps require controlled conditions to prevent over-substitution.

Purification and Yield Optimization

Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization from ethanol or acetone are standard for isolating benzopyran derivatives. Reaction yields for analogous compounds range from 50% to 85%, depending on substituent reactivity and purification efficiency .

Physicochemical and Spectral Properties

Spectral Characterization

Although explicit spectral data for this compound are absent from public sources, predictions based on functional groups include:

-

IR Spectroscopy:

-

Strong absorption at ~1740 cm (C=O stretch of acetate ester).

-

Peaks at ~1680 cm (acetyl C=O) and ~1600 cm (aromatic C=C).

-

-

H NMR:

-

Singlet at δ 2.30–2.50 ppm (methyl protons of acetyl group).

-

Multiplet at δ 6.80–7.40 ppm (aromatic protons).

-

Doublets for dihydropyran ring protons (δ 4.50–5.50 ppm).

-

-

C NMR:

-

Carbonyl signals at δ 170–190 ppm (ester and acetyl groups).

-

Aromatic carbons at δ 110–150 ppm.

-

Solubility and Stability

The compound’s lipophilicity (logP ≈ 2.5) suggests moderate solubility in organic solvents (e.g., ethanol, DMSO) and limited aqueous solubility. Stability studies are unavailable, but ester groups may render it susceptible to hydrolysis under acidic or alkaline conditions.

Research Findings and Biological Relevance

Comparative Bioactivity of Coumarin Derivatives

While direct studies on 3-acetyl-6-methyl-2H-1-benzopyran-4-yl acetate are lacking, structurally related coumarins exhibit diverse activities:

-

Antimicrobial: Hydroxylated coumarins disrupt microbial cell membranes .

-

Anticancer: Acetylated derivatives inhibit topoisomerase II and induce apoptosis .

-

Anti-inflammatory: Substituents like acetate esters modulate COX-2 expression.

Table 2: Bioactive Analogues and Their Activities

| Compound | Activity | Mechanism |

|---|---|---|

| 7-Hydroxycoumarin | Antioxidant | Free radical scavenging |

| 4-Methylumbelliferone | Antiproliferative | Wnt/β-catenin inhibition |

| Scopoletin | Anti-inflammatory | NF-κB suppression |

Structure-Activity Relationship (SAR) Considerations

Future Research Directions

Targeted Modifications

-

Stability Enhancement: Replacement of the acetate group with more hydrolytically stable moieties (e.g., methyl carbonate).

-

Hybrid Molecules: Conjugation with bioactive fragments (e.g., triazoles) to exploit synergistic effects .

Applications in Material Science

Benzopyrans’ fluorescent properties could be harnessed for optoelectronic materials. Introducing electron-donating/withdrawing groups might tune emission wavelengths for sensor applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume